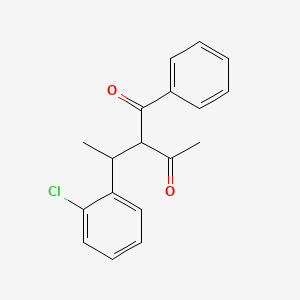
L-Valyl-L-alanyl-L-alanyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valyl-L-alanyl-L-alanyl-L-tyrosine is a tetrapeptide composed of the amino acids L-valine, L-alanine, and L-tyrosine. This compound is part of the oligopeptide family, which consists of short chains of amino acids linked by peptide bonds. Oligopeptides like this compound are of significant interest due to their potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
L-Valyl-L-alanyl-L-alanyl-L-tyrosine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. Solution-phase synthesis can be advantageous for producing large quantities of peptides, although it requires extensive purification steps to remove by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
L-Valyl-L-alanyl-L-alanyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl termini of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Formation of modified peptides with new functional groups at the termini.
科学的研究の応用
L-Valyl-L-alanyl-L-alanyl-L-tyrosine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Valyl-L-alanyl-L-alanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
L-Alanyl-L-valine: Another oligopeptide with similar amino acid composition but different sequence.
L-Valyl-L-alanine: A dipeptide with a shorter chain length.
L-Alanyl-L-tyrosine: A dipeptide containing alanine and tyrosine.
Uniqueness
L-Valyl-L-alanyl-L-alanyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct physicochemical properties and biological activities. Its tetrapeptide structure allows for more complex interactions with biological targets compared to shorter peptides.
特性
CAS番号 |
798540-50-8 |
|---|---|
分子式 |
C20H30N4O6 |
分子量 |
422.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H30N4O6/c1-10(2)16(21)19(28)23-11(3)17(26)22-12(4)18(27)24-15(20(29)30)9-13-5-7-14(25)8-6-13/h5-8,10-12,15-16,25H,9,21H2,1-4H3,(H,22,26)(H,23,28)(H,24,27)(H,29,30)/t11-,12-,15-,16-/m0/s1 |
InChIキー |
IIPKXKBHOURKNI-APYUEPQZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
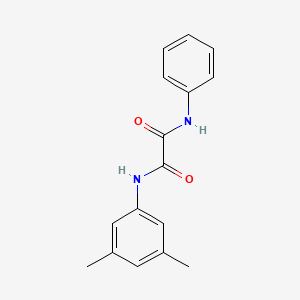
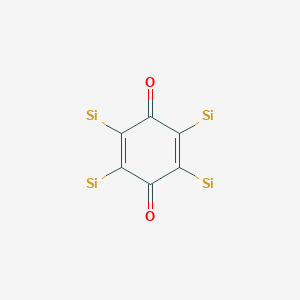

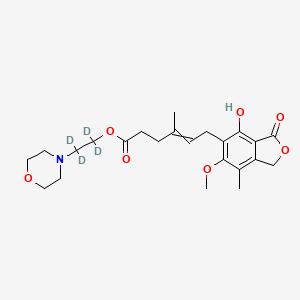
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)

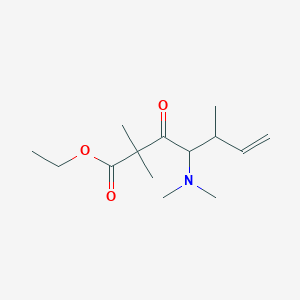
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)
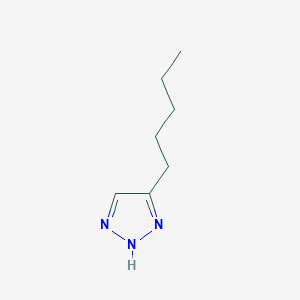
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)
